2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Description
2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O4S and its molecular weight is 348.38. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds similar to 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide have been synthesized and evaluated for their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) found that certain benzothiazole derivatives showed considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency
Research by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs suggests their potential application in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and suitable free energy of electron injection, making them viable for use in photovoltaic cells (Mary et al., 2020).
Insecticidal Properties
A study by Fadda et al. (2017) demonstrated the use of certain heterocycles incorporating a thiadiazole moiety, similar to the compound , as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agriculture and pest control (Fadda et al., 2017).
Properties
IUPAC Name |
2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-10-8-14(17-23-10)16-15(20)9-18-12-4-2-3-5-13(12)19(11-6-7-11)24(18,21)22/h2-5,8,11H,6-7,9H2,1H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIPJBRQQFAFGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.